Cas no 2172069-25-7 (5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
- EN300-1610141
- 2172069-25-7
- 5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
-
- インチ: 1S/C13H16N4O/c1-3-11-12(13(14)18)15-16-17(11)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,14,18)
- InChIKey: UVXUKFPTHQIEFA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(CC)N(CC2C=CC(C)=CC=2)N=N1)N
計算された属性
- せいみつぶんしりょう: 244.13241115g/mol
- どういたいしつりょう: 244.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1610141-100mg |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 100mg |
$1157.0 | 2023-09-23 | ||
Enamine | EN300-1610141-0.25g |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 0.25g |
$1209.0 | 2023-06-04 | ||
Enamine | EN300-1610141-5.0g |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 5g |
$3812.0 | 2023-06-04 | ||
Enamine | EN300-1610141-50mg |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 50mg |
$1104.0 | 2023-09-23 | ||
Enamine | EN300-1610141-5000mg |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 5000mg |
$3812.0 | 2023-09-23 | ||
Enamine | EN300-1610141-0.1g |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 0.1g |
$1157.0 | 2023-06-04 | ||
Enamine | EN300-1610141-0.5g |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 0.5g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1610141-2500mg |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 2500mg |
$2576.0 | 2023-09-23 | ||
Enamine | EN300-1610141-10.0g |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 10g |
$5652.0 | 2023-06-04 | ||
Enamine | EN300-1610141-1.0g |
5-ethyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
2172069-25-7 | 1g |
$1315.0 | 2023-06-04 |
5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Recent Advances in the Study of 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2172069-25-7)
The compound 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2172069-25-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This triazole-based small molecule has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following research briefing provides an overview of the latest findings related to this compound, highlighting its significance in current biomedical research.
Recent studies have focused on the synthesis and optimization of 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the triazole core structure could significantly improve the compound's binding affinity to specific protein targets, particularly those involved in inflammatory pathways. The research team employed molecular docking simulations and in vitro assays to validate these findings, suggesting that the compound could serve as a promising lead for anti-inflammatory drug development.
Another key area of investigation has been the compound's potential as an anticancer agent. A preclinical study conducted by a team at the National Cancer Institute (2024) revealed that 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide exhibits selective cytotoxicity against certain cancer cell lines, including breast and lung adenocarcinoma. The study utilized high-throughput screening and transcriptomic analysis to identify the compound's mechanism of action, which appears to involve the inhibition of key signaling pathways such as PI3K/AKT and MAPK. These findings underscore the compound's potential as a targeted therapy for specific cancer subtypes.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. A recent publication in Drug Metabolism and Disposition (2024) reported that 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide demonstrates favorable metabolic stability in human liver microsomes, with a half-life exceeding 4 hours. However, the study also noted that the compound exhibits moderate plasma protein binding, which may influence its free fraction and overall efficacy. These insights are crucial for guiding future formulation strategies and dosing regimens.
In addition to its therapeutic potential, researchers have explored the compound's utility as a chemical probe for studying biological systems. A study published in ACS Chemical Biology (2023) demonstrated that 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide can selectively modulate the activity of certain enzymes involved in post-translational modifications. This property makes the compound a valuable tool for investigating cellular signaling networks and identifying novel drug targets.
Despite these promising findings, challenges remain in the development of 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide as a clinical candidate. Current research efforts are focused on addressing issues related to solubility, toxicity, and off-target effects. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to optimize the compound's properties and advance it through the drug development pipeline.
In conclusion, the growing body of research on 5-ethyl-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2172069-25-7) highlights its multifaceted potential in medicinal chemistry and drug discovery. From its anti-inflammatory and anticancer properties to its utility as a chemical probe, this compound represents a promising avenue for future therapeutic development. Continued investigation into its mechanism of action and optimization of its pharmacological profile will be essential for translating these findings into clinical applications.
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